molecular formula C9H17NO4 B8663787 Dimethyl 4-aminoheptanedioate

Dimethyl 4-aminoheptanedioate

Cat. No.: B8663787
M. Wt: 203.24 g/mol
InChI Key: BXDJJTYLTIDMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 4-aminoheptanedioate is an organic compound belonging to the class of amino diesters. Its structure comprises a heptanedioic acid backbone with an amino group at the 4th carbon position and two methyl ester groups at the terminal carboxylates. This compound is structurally analogous to Diethyl 4-aminoheptanedioate (CAS 759438-10-3) but differs in the ester substituents (methyl vs. ethyl groups).

The molecular formula of this compound can be inferred as C₉H₁₇NO₄ (molecular weight ~203.24 g/mol), derived by replacing the ethyl groups in Diethyl 4-aminoheptanedioate (C₁₁H₂₁NO₄, MW 231.29 g/mol) with methyl groups. Its purity in commercial or research settings is typically unverified but may align with the 95% purity standard observed for the diethyl analog .

Properties

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

dimethyl 4-aminoheptanedioate

InChI

InChI=1S/C9H17NO4/c1-13-8(11)5-3-7(10)4-6-9(12)14-2/h7H,3-6,10H2,1-2H3

InChI Key

BXDJJTYLTIDMDL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(CCC(=O)OC)N

Origin of Product

United States

Chemical Reactions Analysis

Ester Hydrolysis

The ester groups undergo hydrolysis under acidic or basic conditions to yield 4-aminoheptanedioic acid. This reaction is critical for generating carboxylic acid derivatives for further functionalization.

Reaction ConditionsReagentsProductReference
Acidic hydrolysisAqueous HCl, reflux4-Aminoheptanedioic acid
Basic hydrolysisNaOH (aq.), room temp.Disodium 4-aminoheptanedioate

Mechanism : Nucleophilic attack by water or hydroxide at the carbonyl carbon, followed by cleavage of the ester bond. The amino group remains intact during hydrolysis.

Amide Formation

The amino group reacts with acylating agents (e.g., acyl chlorides, anhydrides) to form amide derivatives. This is pivotal in peptide synthesis and drug design.

SubstrateAcylating AgentProductReference
Dimethyl 4-aminoheptanedioateAcetic anhydrideN-Acetyl-4-aminoheptanedioate
This compoundBenzoyl chlorideN-Benzoyl-4-aminoheptanedioate

Applications : These derivatives serve as precursors for bioactive molecules, leveraging the amino group’s nucleophilicity.

Nucleophilic Substitution

The ester groups participate in nucleophilic substitution with amines or alcohols, enabling diversification of the carboxylate moiety.

NucleophileConditionsProductReference
MethylamineMethanol, reflux4-Aminoheptanedioic acid methylamide
EthanolH₂SO₄ catalystDiethyl 4-aminoheptanedioate

Key Insight : Substitution reactions retain the amino group, allowing sequential functionalization.

Enzymatic Reactions

The compound acts as a substrate in enzymatic processes, particularly in peptide bond formation and metabolic pathways.

Enzyme ClassReaction TypeProductReference
TransaminasesAmino group transferα-Keto acid derivatives
HydrolasesEster cleavage4-Aminoheptanedioic acid

Biological Relevance : Its dual functionality mimics natural amino acids, facilitating integration into enzymatic cycles.

Condensation Reactions

The amino group undergoes condensation with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases.

Carbonyl CompoundConditionsProductReference
BenzaldehydeEthanol, refluxN-Benzylidene-4-aminoheptanedioate
CyclohexanoneAcid catalystN-Cyclohexylidene-4-aminoheptanedioate

Applications : Schiff bases are intermediates in synthesizing heterocycles and coordination complexes .

Cyclization Reactions

Intramolecular reactions between the amino and ester groups yield lactams or cyclic amides.

ConditionsReagentsProductReference
Basic conditionsKOH, heat4-Aminoheptanolactam

Mechanism : Base-induced deprotonation of the amino group, followed by nucleophilic attack on the ester carbonyl.

Comparison with Similar Compounds

Research Findings and Limitations

  • Gaps in Data: Direct studies on this compound are scarce. Most inferences derive from its diethyl analog, which is better characterized .
  • Synthetic Utility : Both dimethyl and diethyl esters serve as precursors for synthesizing polyamides or peptide-like structures, but the dimethyl variant’s smaller size may favor crystallinity in polymers.
  • Biological Relevance: Unlike therapeutically active esters like dimethyl fumarate (DMF), which modulates Nrf2 pathways in multiple sclerosis , 4-aminoheptanedioate derivatives lack clinical evidence for immunomodulatory effects.

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